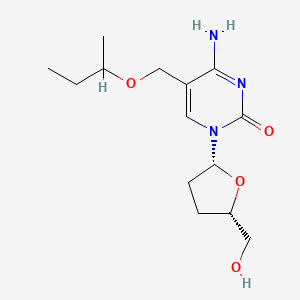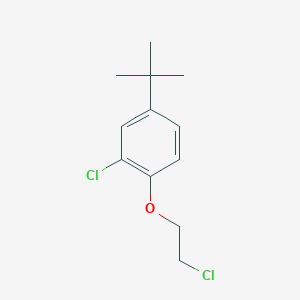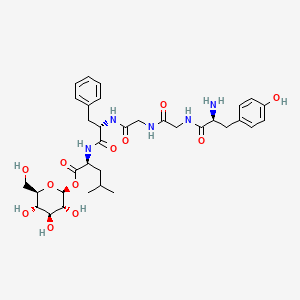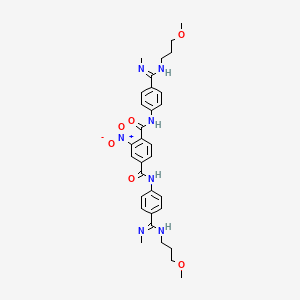
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxy, oxido, and amino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide typically involves multi-step organic reactions. The process may start with the preparation of terephthalamide derivatives, followed by the introduction of hydroxy and oxido groups through specific reagents and conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxido group can be reduced to form hydroxy derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the oxido group may yield hydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the formulation of advanced materials or chemical products.
Mécanisme D'action
The mechanism of action of 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxido groups may participate in redox reactions, while the amino groups may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Hydroxy(oxido)amino)-N(1),N(4)-bis(4-(((3-methoxypropyl)imino)(methylamino)methyl)phenyl)terephthalamide include other terephthalamide derivatives with different functional groups. Examples include:
- N(1),N(4)-bis(4-aminophenyl)terephthalamide
- N(1),N(4)-bis(4-hydroxyphenyl)terephthalamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
21696-32-2 |
|---|---|
Formule moléculaire |
C32H39N7O6 |
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-[N-(3-methoxypropyl)-N'-methylcarbamimidoyl]phenyl]-2-nitrobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H39N7O6/c1-33-29(35-17-5-19-44-3)22-7-12-25(13-8-22)37-31(40)24-11-16-27(28(21-24)39(42)43)32(41)38-26-14-9-23(10-15-26)30(34-2)36-18-6-20-45-4/h7-16,21H,5-6,17-20H2,1-4H3,(H,33,35)(H,34,36)(H,37,40)(H,38,41) |
Clé InChI |
VYSWZPPEEKUUKN-UHFFFAOYSA-N |
SMILES canonique |
CN=C(C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)NCCCOC)[N+](=O)[O-])NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-12,14-diacetyloxy-6-(furan-3-yl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate](/img/structure/B12803445.png)
![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
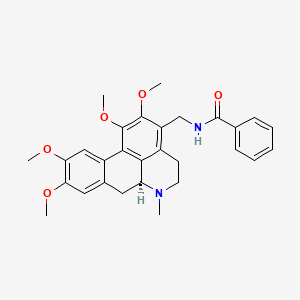
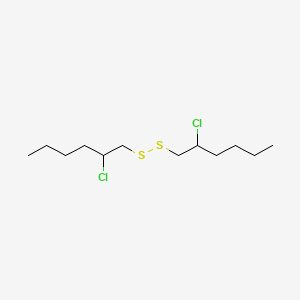

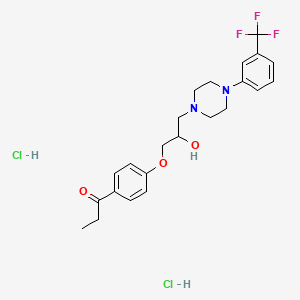
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
